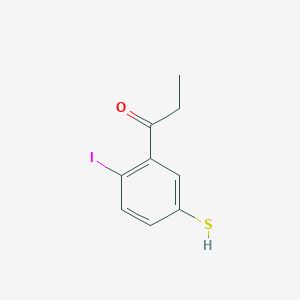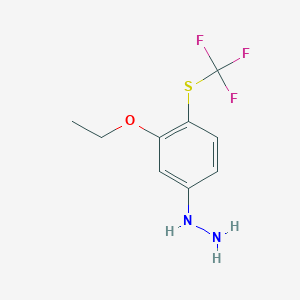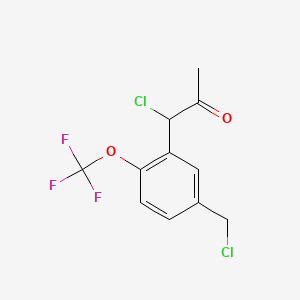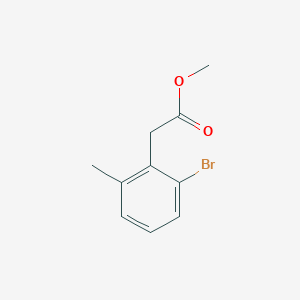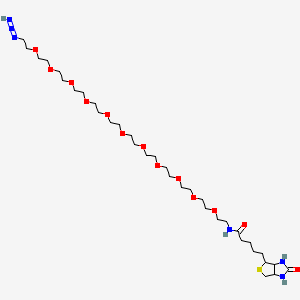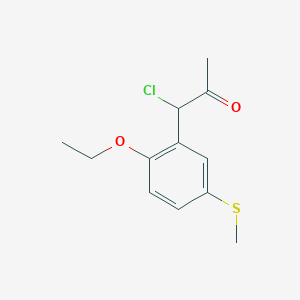
3-Boc-amino-2-methyl-propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Boc-amino-2-methyl-propylamine is a compound that belongs to the class of amines, specifically a Boc-protected amine. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often used in various chemical reactions and research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Boc-amino-2-methyl-propylamine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out under mild conditions, often at room temperature, and can be facilitated by various catalysts or even under catalyst-free conditions . The general reaction scheme is as follows: [ \text{R-NH}_2 + \text{(Boc)}_2\text{O} \rightarrow \text{R-NH-Boc} + \text{CO}_2 ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and ultrasound irradiation, has been explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Boc-amino-2-methyl-propylamine can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Reduction and Oxidation: The compound can be reduced or oxidized depending on the reagents used.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Reduction: Sodium borohydride (NaBH4) can be used to reduce the compound to its corresponding alcohol.
Major Products Formed:
Deprotection: The major product is the free amine.
Reduction: The major product is the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
3-Boc-amino-2-methyl-propylamine is widely used in scientific research due to its versatility:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the synthesis of peptides and other biologically active molecules.
Medicine: It serves as a building block for the development of pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 3-Boc-amino-2-methyl-propylamine primarily involves its role as a protected amine. The Boc group protects the amine from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the specific application. The molecular targets and pathways involved are largely determined by the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 3-Boc-amino-propylamine
- 3-Boc-amino-2-ethyl-propylamine
- 3-Boc-amino-2-methyl-butylamine
Comparison: 3-Boc-amino-2-methyl-propylamine is unique due to its specific structure, which imparts distinct reactivity and stability compared to other Boc-protected amines. Its methyl group provides steric hindrance, which can influence its reactivity in certain chemical reactions .
Eigenschaften
Molekularformel |
C9H20N2O2 |
|---|---|
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
tert-butyl 4-hydrazinyl-3-methylbutanoate |
InChI |
InChI=1S/C9H20N2O2/c1-7(6-11-10)5-8(12)13-9(2,3)4/h7,11H,5-6,10H2,1-4H3 |
InChI-Schlüssel |
INYWMHDZCHFEJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)OC(C)(C)C)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


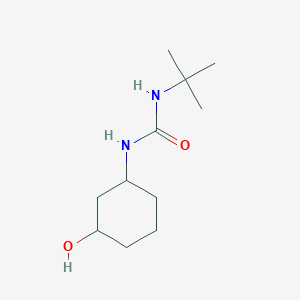

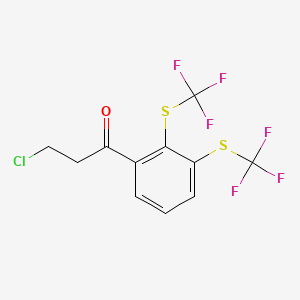
![6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B14050487.png)

